3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile
Description
This compound is a pyrido-thiadiazine derivative featuring a 3-(methylthio)phenyl substituent at the 4-position of the pyrido[2,3-e][1,2,4]thiadiazin-3-one core and a benzonitrile group attached via a methylene linker. The structure integrates a fused bicyclic system (pyrido-thiadiazine) with a sulfone group (1,1-dioxido) and a ketone (3-oxo), contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
3-[[4-(3-methylsulfanylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c1-29-18-8-3-7-17(12-18)25-20-19(9-4-10-23-20)30(27,28)24(21(25)26)14-16-6-2-5-15(11-16)13-22/h2-12H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJDARGIJKADLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to act on a variety of targets, including those involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
It is known that compounds with similar structures interact with their targets through various mechanisms, often leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, often resulting in downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability.
Result of Action
Compounds with similar structures have been found to have a variety of effects at the molecular and cellular level, often related to their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Biological Activity
The compound 3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 393.43 g/mol. Its structure features a pyrido-thiadiazine core, which is known for various biological activities.
Biological Activity Overview
Research indicates that compounds containing the pyrido[2,3-e][1,2,4]thiadiazine moiety often exhibit significant anticancer properties. The following sections detail specific studies and findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from pyrido-thiadiazines. For instance:
- Cell Line Studies : Compounds with similar structures have shown moderate to significant anticancer activity against various human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The cytotoxic effects were assessed using standard assays such as MTT or SRB assays, with IC50 values indicating effective concentrations for inhibiting cell growth .
Table 1: Anticancer Activity of Related Compounds
The mechanism by which these compounds exert their anticancer effects is believed to involve several pathways:
- Induction of Apoptosis : Many pyrido-thiadiazines induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Cell Proliferation : These compounds may inhibit key signaling pathways involved in cell cycle regulation, leading to reduced proliferation rates in malignant cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells, potentially contributing to their anticancer effects.
Other Biological Activities
Beyond anticancer properties, there may be additional biological activities associated with this compound:
- Antimicrobial Effects : Certain analogs have demonstrated antimicrobial activity against various bacterial strains. The presence of the thiadiazine ring is often linked to enhanced antibacterial properties.
- Anti-inflammatory Properties : Compounds with similar structures have also been noted for their anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several case studies provide insight into the efficacy and safety profile of this compound:
- Study on Anticancer Efficacy : In a study involving a series of pyrido-thiadiazine derivatives, researchers found that specific modifications to the structure significantly enhanced cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .
- Safety Profile Assessment : Toxicological evaluations indicated that certain derivatives exhibited acceptable safety profiles in preclinical models, suggesting potential for further development into therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2,4-thiadiazine derivatives with diverse substitutions. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Fluorine in the analog from improves stability against oxidative metabolism, a common strategy in medicinal chemistry .
Structural Variations :
- The pyrido[2,3-e]thiadiazine core in the target compound differs from the benzo[e]thiadiazine system in and . The pyrido-fused system may enhance π-stacking interactions in biological targets due to increased aromatic surface area.
The sulfone group (1,1-dioxido) in all compounds enhances solubility and hydrogen-bonding capacity, critical for target engagement .
Unresolved Questions :
- Specific data on solubility, melting points, and in vitro/in vivo efficacy are absent in the provided evidence. Further studies are needed to elucidate its pharmacokinetic and pharmacodynamic profiles.
Q & A
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyridothiadiazine precursors. A general approach includes:
Core Formation: Condensation of a substituted pyridine with thiadiazine precursors under acidic or basic conditions.
Functionalization: Introduction of the 3-(methylthio)phenyl group via nucleophilic aromatic substitution or Suzuki coupling.
Cyanobenzyl Attachment: Alkylation or coupling reactions to introduce the benzonitrile moiety.
Key intermediates include:
- Intermediate A : Pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core.
- Intermediate B : 3-(methylthio)phenyl-substituted derivative.
- Intermediate C : Benzonitrile-functionalized product.
Reaction conditions (e.g., catalysts like Pd(PPh₃)₄ for coupling, solvents like DMF) are critical for yield optimization .
Advanced: How can researchers optimize reaction conditions for nucleophilic substitution steps?
Methodological Answer:
Use Design of Experiments (DoE) to systematically vary parameters:
- Variables : Temperature (80–120°C), solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃).
- Response Metrics : Yield, purity (HPLC), and reaction time.
Example optimization table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 100°C, K₂CO₃ | 65 | 92 |
| THF, 80°C, Cs₂CO₃ | 48 | 85 |
| Statistical modeling (e.g., response surface methodology) identifies optimal conditions. Evidence suggests polar aprotic solvents enhance reactivity in similar pyridothiadiazine systems . |
Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation?
Methodological Answer:
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzonitrile proton absence, methylthio group at δ 2.5 ppm).
- IR : CN stretch (~2220 cm⁻¹), S=O stretches (~1300–1150 cm⁻¹).
- Crystallography :
Advanced: How to resolve discrepancies between calculated and observed X-ray diffraction data?
Methodological Answer:
Data Validation : Use PLATON (integrated in WinGX) to check for missed symmetry or twinning.
Refinement Adjustments : In SHELXL, apply restraints for disordered regions (e.g., methylthio group) and optimize ADPs (Atomic Displacement Parameters).
Contradiction Analysis : Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD). For example, S=O bond lengths in thiadiazine dioxides average 1.43 Å; deviations >0.02 Å suggest refinement errors .
Basic: What biological activity screening approaches are applicable?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against kinases or phosphatases linked to the compound’s target (e.g., tyrosine kinases).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Comparative Studies : Benchmark against analogs like 2-(3-methoxybenzyl)-4-(p-tolyl)-pyridothiadiazine derivatives to assess SAR .
Advanced: Strategies for analyzing contradictory bioactivity data between derivatives
Methodological Answer:
Structural Analysis : Compare X-ray structures to identify conformational differences (e.g., planarity of the pyridothiadiazine ring).
Computational Modeling : Perform docking studies (AutoDock Vina) to evaluate binding affinity variations due to substituents (e.g., methylthio vs. methoxy groups).
Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme vs. cell-based) to distinguish target-specific effects from nonspecific toxicity .
Basic: What chemical modifications improve solubility without compromising activity?
Methodological Answer:
- Derivatization :
- Introduce polar groups (e.g., -OH, -COOH) via electrophilic substitution on the benzonitrile ring.
- Replace methylthio (-SMe) with sulfoxide (-SOCH₃) for enhanced hydrophilicity.
- Formulation : Use co-solvents (PEG 400) or cyclodextrin complexes for in vivo studies. Evidence shows sulfone derivatives retain activity with improved aqueous solubility .
Advanced: Designing experiments to study metabolic stability
Methodological Answer:
In Vitro Metabolism :
- Liver Microsomes : Incubate with human/rat microsomes + NADPH; monitor parent compound depletion via LC-MS.
- Metabolite ID : Use HR-MS/MS to identify oxidation products (e.g., sulfoxide formation).
Isotope Labeling : Synthesize a ¹⁴C-labeled analog to track metabolic pathways.
Kinetic Analysis : Calculate t₁/₂ and intrinsic clearance (CLint) to predict in vivo behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
